molecular formula C13H16F3NO3 B8164731 Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate

Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate

Cat. No.: B8164731
M. Wt: 291.27 g/mol
InChI Key: HXICWENQDKQUTN-UHFFFAOYSA-N
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Description

Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate is a synthetic organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 2-position. The phenyl group is linked to a propanoate ethyl ester (-CH₂CH₂COOEt). This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoroethoxy group and the electron-donating amino group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 3-[5-amino-2-(2,2,2-trifluoroethoxy)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-2-19-12(18)6-3-9-7-10(17)4-5-11(9)20-8-13(14,15)16/h4-5,7H,2-3,6,8,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXICWENQDKQUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,2-trifluoroethanol, ethyl acrylate, and aniline derivatives.

    Formation of Intermediate: The first step involves the reaction of 2,2,2-trifluoroethanol with a suitable halogenating agent to form 2,2,2-trifluoroethyl halide. This intermediate is then reacted with an aniline derivative to introduce the trifluoroethoxy group onto the phenyl ring.

    Coupling Reaction: The resulting intermediate undergoes a coupling reaction with ethyl acrylate in the presence of a base, such as potassium carbonate, to form the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its trifluoroethoxy group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Telotristat Ethyl (C₂₇H₂₆ClF₃N₆O₃)

Structure : Telotristat ethyl incorporates a pyrimidinyl group at position 4 of the phenyl ring and a chloro-substituted phenyl ring with a methylpyrazole and trifluoroethoxy group.
Key Differences :

  • Additional pyrimidine heterocycle and chloro-phenyl substituent.
  • Higher molecular weight (575.0 g/mol for free base vs. ~311–318 g/mol for simpler analogs). Applications: Used as a tryptophan hydroxylase inhibitor for treating carcinoid syndrome diarrhea (). Its crystalline forms enhance stability in solid dosage formulations ().

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (C₁₁H₁₄FNO₂)

Key Differences:

  • Reduced steric bulk and polarity due to lack of trifluoroethoxy and amino groups. Applications: Likely serves as an intermediate for chiral amino acid derivatives ().

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate (C₁₂H₁₃F₃O₂)

Structure: Features a trifluoromethyl (-CF₃) group instead of trifluoroethoxy and amino groups. Key Differences:

  • Stronger electron-withdrawing effect from -CF₃ vs. -OCH₂CF₃. Applications: Potential use in fluorinated agrochemicals or pharmaceuticals ().

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate C₁₂H₁₅F₃NO₃ 318.25 -NH₂, -OCH₂CF₃ ~2.1
Telotristat Ethyl C₂₇H₂₆ClF₃N₆O₃ 575.0 -Cl, -CF₃CH₂O, pyrimidine, pyrazole ~4.5
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ 227.24 -F ~1.8

Notes:

  • LogP values estimated using fragment-based methods. Telotristat ethyl’s higher LogP reflects enhanced lipophilicity from aromatic heterocycles .
  • The trifluoroethoxy group in the main compound increases polarity compared to -CF₃ analogs .

Stability and Pharmacokinetics

  • Telotristat Ethyl : Exhibits exceptional stability in solid forms (<0.5% degradation after 6 months at 40°C/75% RH) due to crystalline salt forms (e.g., hippurate, succinate) ().
  • Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate (C₁₃H₁₃FO₂): The ethynyl group may enhance metabolic stability compared to amino-substituted analogs ().

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